molecular formula C12H22N2O5 B12670094 Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate CAS No. 93857-26-2

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate

Cat. No.: B12670094
CAS No.: 93857-26-2
M. Wt: 274.31 g/mol
InChI Key: JFKVDRKMPVJZNC-OGFXRTJISA-M
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Description

EINECS 299-158-3, also known as tris(2-chloro-1-methylethyl) phosphate, is a chemical compound that has been widely used in various industrial applications. It is a flame retardant that is commonly added to plastics, foams, and textiles to reduce their flammability. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

POCl3+3C3H7OH(C3H7O)3PO+3HCl\text{POCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_3\text{H}_7\text{O})_3\text{PO} + 3 \text{HCl} POCl3​+3C3​H7​OH→(C3​H7​O)3​PO+3HCl

Industrial Production Methods

In industrial settings, the production of tris(2-chloro-1-methylethyl) phosphate is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isopropanol.

    Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Tris(2-chloro-1-methylethyl) phosphate has been extensively studied for its applications in various fields:

Mechanism of Action

The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid when exposed to heat, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, reducing the release of flammable gases and slowing down the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-chloroethyl) phosphate
  • Tris(1,3-dichloro-2-propyl) phosphate
  • Tris(2,3-dibromopropyl) phosphate

Uniqueness

Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices. Its relatively lower toxicity compared to some other flame retardants also makes it a preferred choice in many applications .

Properties

CAS No.

93857-26-2

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

(2R)-2-acetyloxy-5-oxopyrrolidine-2-carboxylate;ethyl(trimethyl)azanium

InChI

InChI=1S/C7H9NO5.C5H14N/c1-4(9)13-7(6(11)12)3-2-5(10)8-7;1-5-6(2,3)4/h2-3H2,1H3,(H,8,10)(H,11,12);5H2,1-4H3/q;+1/p-1/t7-;/m1./s1

InChI Key

JFKVDRKMPVJZNC-OGFXRTJISA-M

Isomeric SMILES

CC[N+](C)(C)C.CC(=O)O[C@]1(CCC(=O)N1)C(=O)[O-]

Canonical SMILES

CC[N+](C)(C)C.CC(=O)OC1(CCC(=O)N1)C(=O)[O-]

Origin of Product

United States

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